2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid
Description
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines
Properties
IUPAC Name |
2-[methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO3.C2H2O4/c1-17(2-4-18)3-5-19-6-7-20-13-11(15)8-10(14)9-12(13)16;3-1(4)2(5)6/h8-9,18H,2-7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQZYWIFSLVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]amino]ethanol: Similar structure but with fewer chlorine atoms.
2-[Methyl-[2-[2-(2,4,6-tribromophenoxy)ethoxy]ethyl]amino]ethanol: Bromine atoms instead of chlorine.
2-[Methyl-[2-[2-(2,4,6-trifluorophenoxy)ethoxy]ethyl]amino]ethanol: Fluorine atoms instead of chlorine.
Uniqueness
The presence of three chlorine atoms in the aromatic ring of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol makes it unique compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
